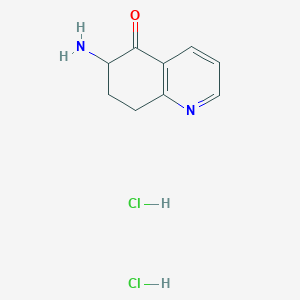

6-Amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride

Description

Properties

IUPAC Name |

6-amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.2ClH/c10-7-3-4-8-6(9(7)12)2-1-5-11-8;;/h1-2,5,7H,3-4,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNPEIONSLJMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=O)C1N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with suitable carbonyl compounds, followed by cyclization and subsequent reduction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at position 5 undergoes typical carbonyl reactions. For example:

-

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol, yielding 5-hydroxy derivatives .

-

Oxidation of the tetrahydroquinoline ring using manganese dioxide (MnO₂) can dehydrogenate the 5,6,7,8-tetrahydroquinoline scaffold to a fully aromatic quinoline system .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, ethanol, 0°C | 5-Hydroxy-6-amino-5,6,7,8-tetrahydroquinoline | 75–85 | |

| Ring oxidation | MnO₂, CH₂Cl₂, RT | 6-Aminoquinolin-5-one | 60–70 |

Amino Group Functionalization

The primary amine at position 6 participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives.

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to produce N-alkylated products .

Salt Formation and Ion Exchange

The dihydrochloride salt can undergo neutralization with bases (e.g., NaOH) to regenerate the free amine . Conversely, reaction with other acids (e.g., H₂SO₄) produces alternative salts .

Heterocyclic Ring Modifications

The tetrahydroquinoline core participates in cyclization and ring expansion :

-

Cyclocondensation with β-keto esters forms pyridine-fused derivatives .

-

Mannich reactions with formaldehyde and secondary amines yield substituted quinolines .

Stability and Degradation

The dihydrochloride salt is hygroscopic but stable under inert atmospheres. Degradation pathways include:

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride and related compounds:

*Estimated based on analogous THQ derivatives.

Structural and Functional Insights

- Positional Isomerism: The amino group’s position (C5 vs. C6 vs. C8) significantly impacts bioactivity. For example, 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride (CAS 1187929-87-8) may exhibit divergent binding affinities compared to the C6-amino analog due to altered spatial orientation .

- Backbone Modifications: Isoquinoline derivatives (e.g., 5,6,7,8-tetrahydroisoquinolin-5-amine) introduce a nitrogen atom at position 2, altering electronic properties and interaction with biological targets like ion channels .

- Counterion Effects : Dihydrochloride salts (e.g., in the target compound) improve aqueous solubility compared to free bases, critical for in vivo efficacy .

Biological Activity

6-Amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 9.0 |

| MDA-MB-435 (breast cancer) | 19.0 |

| SK-OV-3 (ovarian cancer) | 15.0 |

In these assays, the compound was found to induce apoptosis and inhibit cell proliferation effectively .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Microtubule Depolymerization : The compound has been shown to disrupt microtubule dynamics, which is crucial for cancer cell division. It inhibits the binding of colchicine to tubulin, leading to microtubule destabilization .

- Enzyme Inhibition : Docking studies have revealed that it interacts with various enzymes involved in inflammatory pathways, such as p38 MAP kinase, suggesting potential anti-inflammatory effects alongside its anticancer properties .

- Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and apoptosis through various signaling pathways .

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on the efficacy of this compound in preclinical models showed promising results. Mice bearing HeLa xenografts treated with the compound exhibited a significant reduction in tumor size compared to control groups. The treatment regimen involved administering the compound at doses of 10 mg/kg body weight daily for two weeks.

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it retained activity against strains resistant to common antibiotics like methicillin and vancomycin.

Q & A

Q. What are the recommended synthetic routes for 6-amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. For example, chlorination and amination steps are critical for introducing functional groups. Precursor compounds like 5,6,7,8-tetrahydroquinolin-5-one (CAS 53400-41-2) can serve as intermediates, with subsequent dimethylation or halogenation steps depending on the target structure . Reaction optimization (e.g., temperature, catalyst selection) is essential to achieve high yields.

Q. How should this compound be stored, and what solvents are compatible?

Store at room temperature under inert gas (argon) to prevent degradation. Solubility data indicate compatibility with dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10 mM), but aqueous buffers may require pH adjustment due to the compound’s amine and ketone functionalities . Avoid prolonged exposure to moisture or light.

Q. What initial biological screening assays are appropriate for this compound?

Prioritize assays based on structural analogs. For instance, tetrahydroquinoline derivatives are often screened for antimicrobial, anticancer, or CNS activity. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) as preliminary screens .

Advanced Research Questions

Q. How can synthesis yields be improved while minimizing side products?

Optimize reaction conditions using design-of-experiment (DoE) approaches. For example, varying molar ratios of reagents (e.g., NH₃ for amination) or using catalysts like Pd/C for hydrogenation steps can reduce byproducts . Monitor reactions via HPLC or LC-MS to identify intermediates and adjust stoichiometry in real time.

Q. How to address discrepancies in biological activity data across studies?

Cross-validate assay protocols (e.g., cell line authenticity, incubation time). Structural analogs like 6-Amino-1,3-dimethylquinolin-2-one (CAS 56826-69-8) show variable activity depending on substituents, suggesting structure-activity relationship (SAR) analysis is critical . Perform dose-response curves and compare results under standardized conditions (e.g., IC₅₀ values).

Q. What strategies mitigate solubility challenges in in vivo studies?

Formulate the compound as a hydrochloride salt (as in this case) to enhance aqueous solubility. For hydrophobic matrices, use co-solvents like cyclodextrins or lipid-based carriers . Validate solubility profiles using dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) in target media.

Q. How to assess stability under physiological conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via LC-MS. Focus on hydrolytic susceptibility of the ketone and amine groups. Compare stability in buffers (pH 2–8) and serum-containing media to simulate gastrointestinal and systemic exposure .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

Use HPLC with UV detection (λ = 254 nm) and confirm purity >97% via peak integration. For structural confirmation, employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, comparing spectra to published data for related tetrahydroquinolines .

Q. How to design SAR studies for derivatives of this compound?

Synthesize analogs with modifications at the 6-amino group or 5-ketone position. Test substituents like alkyl chains, halogens, or heterocycles. Use computational tools (e.g., molecular docking) to predict binding affinities and prioritize candidates for synthesis .

Safety and Compliance

Q. What PPE and handling protocols are mandatory?

Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and dissolution. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Toxicity data are limited, so treat as hazardous (LD₅₀ unknown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.